![molecular formula C17H13Cl2N3 B14391508 1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole CAS No. 88427-12-7](/img/structure/B14391508.png)
1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 3-chloro-3-(4-chlorophenyl)-propenal with methyl isopropyl ketone, followed by bromination and subsequent cyclization with ring contraction in the presence of aqueous liquors . This method ensures the formation of the desired triazole ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole
- This compound derivatives
- Other triazole compounds with similar structures
Uniqueness
The uniqueness of this compound lies in its specific arrangement of chloro and phenyl groups, which confer distinct chemical and biological properties. Compared to other triazoles, this compound may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
88427-12-7 |
|---|---|
Fórmula molecular |
C17H13Cl2N3 |
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
1-[3-chloro-2-(4-chlorophenyl)-3-phenylprop-2-enyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H13Cl2N3/c18-15-8-6-13(7-9-15)16(10-22-12-20-11-21-22)17(19)14-4-2-1-3-5-14/h1-9,11-12H,10H2 |
Clave InChI |
BODCWIOHINJEOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(CN2C=NC=N2)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


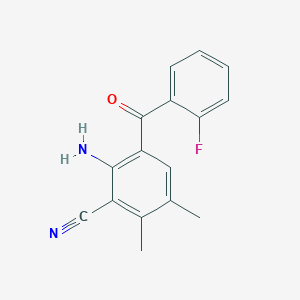
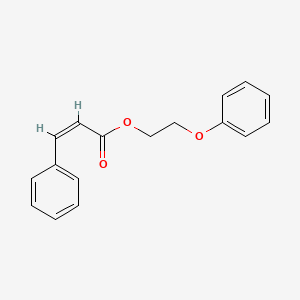
![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)
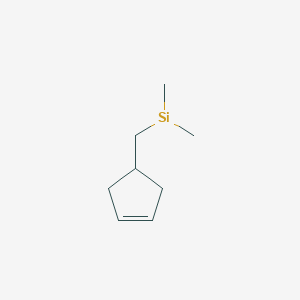
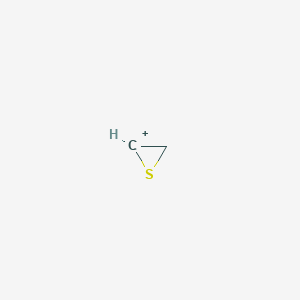
![N-Methoxy-N-methyl-N'-[3-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14391456.png)

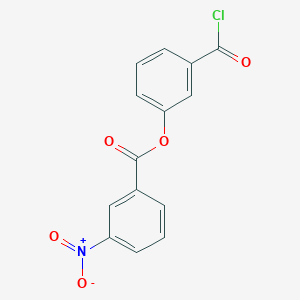

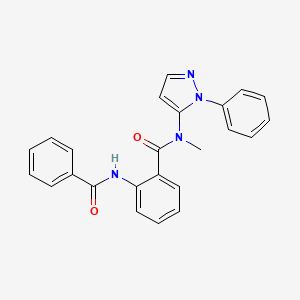
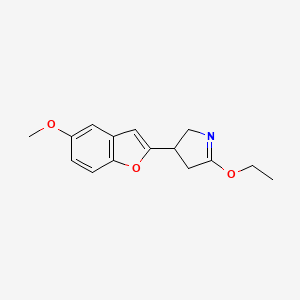
![2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane](/img/structure/B14391482.png)
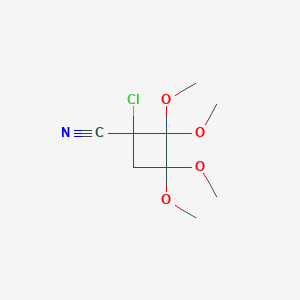
![3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate](/img/structure/B14391488.png)
